molecular formula C6H12Cl2N4 B13507150 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No.: B13507150
M. Wt: 211.09 g/mol
InChI Key: ZBKGGIQXQGTWQC-UHFFFAOYSA-N
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Description

5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride: is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in the presence of ethanol. The reaction mixture is then subjected to reflux conditions to facilitate cyclization, forming the triazolopyrazine core. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of palladium/carbon as a catalyst under nitrogen protection in a high-pressure reactor. The reaction conditions are carefully controlled to minimize byproducts and ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has shown potential as an inhibitor of various enzymes, including c-Met kinase, which is implicated in cancer progression. It has demonstrated significant anti-tumor activity against several cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to external stimuli .

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
  • 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives

Uniqueness: Compared to similar compounds, 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c1-5-2-7-3-6-9-8-4-10(5)6;;/h4-5,7H,2-3H2,1H3;2*1H

InChI Key

ZBKGGIQXQGTWQC-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=NN=CN12.Cl.Cl

Origin of Product

United States

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